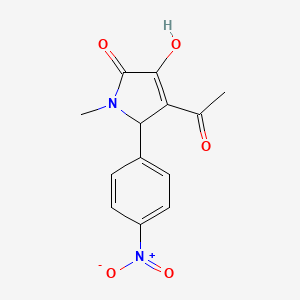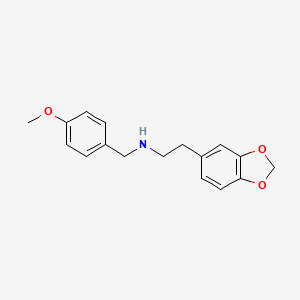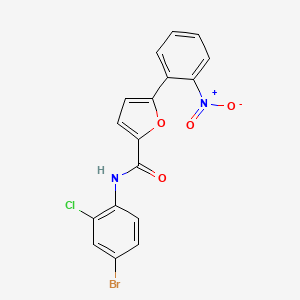![molecular formula C20H23N3O2S B5124920 N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)
N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, commonly known as DPA-714, is a small molecule that has gained attention in scientific research due to its potential applications in the field of neuroimaging. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are used as biomarkers for imaging inflammation and neurodegeneration in the brain.
Mécanisme D'action
DPA-714 binds to N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, a protein that is primarily located in the outer mitochondrial membrane of glial cells in the brain. Upon activation of microglia and astrocytes in response to inflammation or injury, N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide expression is upregulated, which leads to an increase in DPA-714 binding. This binding allows for the visualization of inflammation and neurodegeneration using positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a high affinity for N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, with a Ki value of 7.1 nM. It has also been shown to have good brain penetration and low toxicity, making it a safe and effective imaging agent for use in humans. DPA-714 has been used in preclinical studies to visualize neuroinflammation and neurodegeneration in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPA-714 in lab experiments include its high affinity for N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, good brain penetration, and low toxicity. However, the limitations of using DPA-714 include its high cost and the need for specialized equipment such as PET scanners for imaging.
Orientations Futures
There are several future directions for research on DPA-714. One area of focus is the development of more potent and selective N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide ligands for improved imaging of neuroinflammation and neurodegeneration. Another area of focus is the use of DPA-714 in combination with other imaging agents for a more comprehensive understanding of the underlying mechanisms of neurological disorders. Additionally, the use of DPA-714 in clinical trials for the diagnosis and monitoring of neurological disorders is an area of active research.
Méthodes De Synthèse
The synthesis of DPA-714 involves the reaction of 2,2-dimethyl-1,3-propanediamine with diphenylacetyl chloride, followed by the reaction with carbon disulfide and hydrazine hydrate. The resulting product is then purified through recrystallization to obtain DPA-714 in high purity.
Applications De Recherche Scientifique
DPA-714 has been extensively studied for its potential use as a biomarker for neuroinflammation and neurodegeneration in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The ability of DPA-714 to selectively bind to N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, which is upregulated in activated microglia and astrocytes in the brain, makes it a promising candidate for imaging inflammation and neurodegeneration in these disorders.
Propriétés
IUPAC Name |
N-[[(2,2-diphenylacetyl)amino]carbamothioyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-20(2,3)18(25)21-19(26)23-22-17(24)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,22,24)(H2,21,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIULHYUSUITAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)
![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5124867.png)


![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)

![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)
![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)